molecular formula C14H9ClF3N3S B2683103 4-(4-chlorophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole CAS No. 141177-80-2

4-(4-chlorophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole

Cat. No.: B2683103
CAS No.: 141177-80-2
M. Wt: 343.75
InChI Key: XBDYSGHDVGJJCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(4-chlorophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole (hereafter referred to as the target compound) is a heterocyclic molecule featuring a thiazole core substituted with a 4-chlorophenyl group at position 4 and a 3-methyl-5-(trifluoromethyl)pyrazole moiety at position 2. Its synthesis typically involves condensation reactions between appropriate pyrazole and thiazole precursors under controlled conditions .

Single-crystal X-ray diffraction studies confirm its isostructural nature with halogenated analogs, such as bromo derivatives, with minor adjustments in crystal packing due to steric and electronic differences . The compound has demonstrated antimicrobial activity, as highlighted in preliminary studies .

Properties

IUPAC Name

4-(4-chlorophenyl)-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3N3S/c1-8-6-12(14(16,17)18)21(20-8)13-19-11(7-22-13)9-2-4-10(15)5-3-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDYSGHDVGJJCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the pyrazole moiety. The chlorophenyl group can be introduced via a substitution reaction. Key steps may include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Introduction of the Pyrazole Ring: This step often involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound, followed by cyclization.

    Substitution with Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present, converting them to amines or alcohols, respectively.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the chlorine atom.

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives exhibit promising anticancer properties. The structural features of 4-(4-chlorophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole contribute to its efficacy against various cancer cell lines. For instance:

  • In vitro studies have demonstrated that thiazole compounds can inhibit the proliferation of cancer cells such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values indicating significant potency against these lines .
  • The presence of electron-withdrawing groups like chlorine enhances the anticancer activity by increasing the compound's lipophilicity and interaction with cellular targets .

Anti-inflammatory Effects

Another significant application of this compound is its anti-inflammatory properties. Compounds similar to This compound have been studied for their ability to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways:

  • SC-236 , a related compound, has shown effectiveness in treating inflammation-related disorders by selectively inhibiting COX-2 without affecting COX-1, minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Synthesis and Structural Variations

The synthesis of This compound involves multi-step reactions that can be optimized for yield and purity. Common synthetic routes include:

  • Formation of the thiazole ring through cyclization reactions involving appropriate precursors.
  • Introduction of the pyrazole moiety via condensation reactions with hydrazines or hydrazones.
  • Substitution reactions that introduce the 4-chlorophenyl and trifluoromethyl groups at specific positions to enhance biological activity.

Study 1: Anticancer Activity Assessment

In a study published in the Journal of Medicinal Chemistry, thiazole derivatives were evaluated for their anticancer properties using various human cancer cell lines. The study highlighted that compounds with a similar structure to This compound exhibited significant growth inhibition in MCF-7 cells, with a reported IC50 value of 5.71 µM, outperforming standard chemotherapeutics like 5-fluorouracil .

Study 2: Anti-inflammatory Mechanism

A research article in Pharmaceutical Research detailed the mechanism by which thiazole-based compounds inhibit COX enzymes. The study found that the trifluoromethyl group significantly contributes to the binding affinity of these compounds to COX-2, leading to reduced inflammatory responses in animal models of arthritis .

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Halogen Variations

a) Bromo Derivative: 4-(4-Bromophenyl)-2-[3-Methyl-5-(Trifluoromethyl)-1H-Pyrazol-1-yl]-1,3-Thiazole
  • Key Differences : Substitution of the 4-chlorophenyl group with 4-bromophenyl.
  • Impact: Increased molecular weight and van der Waals volume due to bromine’s larger atomic radius. Similar crystal packing but adjusted intermolecular contacts (e.g., C–H···Br vs. C–H···Cl interactions) .
b) Fluoro Derivative: 4-(4-Fluorophenyl)-2-[3-Methyl-5-(Trifluoromethyl)-1H-Pyrazol-1-yl]-1,3-Thiazole
  • Key Differences : Replacement of chlorine with fluorine.
  • Likely lower lipophilicity compared to the chloro and bromo analogs, affecting bioavailability .

Analogs with Modified Aromatic Substituents

a) Nitro-Substituted Analog: 2-[3-Methyl-5-(Trifluoromethyl)-1H-Pyrazol-1-yl]-4-(4-Nitrophenyl)-1,3-Thiazole (CAS: 955966-59-3)
  • Key Differences : 4-Nitrophenyl group replaces 4-chlorophenyl.
  • Impact :
    • The nitro group introduces strong electron-withdrawing effects, altering the electronic distribution of the thiazole ring.
    • May enhance reactivity in electrophilic substitution but reduce metabolic stability .
b) Methoxy-Substituted Analog: 5-[(4-Chlorophenyl)Sulfanyl]-4-(4-Methoxyphenyl)-2-[3-Methyl-5-(Trifluoromethyl)-1H-Pyrazol-1-yl]-1,3-Thiazole
  • Key Differences : Addition of a 4-methoxyphenyl group and sulfanyl linker.
  • Sulfanyl linker introduces flexibility, possibly affecting binding kinetics .

Analogs with Bioactive Substituents

a) Anticancer Derivative: 2-(5-(Benzo[d][1,3]Dioxol-5-yl)-3-(Naphthalen-2-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)-4-(4-Chlorophenyl)Thiazole (Compound 102a)
  • Key Differences : Incorporation of benzo[d][1,3]dioxol-5-yl and naphthalen-2-yl groups.
  • Impact :
    • Enhanced antiproliferative activity against HCT-116 cancer cells (MIC = 0.8 µg/mL) due to bulky aromatic groups enabling DNA intercalation or kinase inhibition .
    • Reduced solubility compared to the target compound, limiting pharmacokinetic performance.
b) Antimicrobial Derivative: 4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(5-Methyl-1-p-Tolyl-1H-1,2,3-Triazol-4-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)Thiazole
  • Key Differences : Addition of a 4-fluorophenyl and triazole moiety.
  • Impact :
    • Triazole group enables hydrogen bonding with microbial enzymes, improving antimicrobial efficacy.
    • Synergistic effects between chloro and fluoro substituents enhance target selectivity .

Computational and Crystallographic Insights

  • Hirshfeld Surface Analysis : Reveals that halogen substituents (Cl, Br) dominate intermolecular interactions (e.g., C–X···H contacts), while methoxy or nitro groups favor C–O···H or π-stacking .
  • DFT Calculations : Trifluoromethyl groups induce significant electron-withdrawing effects, stabilizing the thiazole ring’s LUMO and enhancing electrophilic reactivity .

Biological Activity

The compound 4-(4-chlorophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular structure of the compound is characterized by a thiazole ring fused with a pyrazole moiety, which is known for its diverse biological activities. The presence of electron-withdrawing groups such as trifluoromethyl and chlorophenyl enhances its pharmacological profile.

PropertyValue
Molecular FormulaC13H10ClF3N2S
Molecular Weight320.75 g/mol
CAS Number122460-66-6
LogP2.0099
PSA (Polar Surface Area)38.66 Ų

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including those similar to our compound. For instance, a series of pyrazole-linked compounds demonstrated significant anti-inflammatory activity with IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium .

In vitro studies suggest that modifications in the structure can lead to enhanced anti-inflammatory effects. For instance, compounds with specific substitutions on the pyrazole ring exhibited IC50 values ranging from 57.24 to 69.15 µg/mL, indicating promising therapeutic potential .

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. A study focusing on thiazole analogs revealed that certain modifications could enhance their efficacy against various bacterial strains . The structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups at specific positions significantly increased antimicrobial potency.

Anticancer Activity

The anticancer potential of thiazole derivatives has also been explored. Compounds with thiazole scaffolds have shown inhibitory effects against various cancer cell lines. For example, a recent investigation into thiazole derivatives identified several compounds with low micromolar IC50 values against human cancer cell lines, suggesting that our compound may exhibit similar properties .

Case Study 1: Anti-inflammatory Efficacy

A study involving a series of thiazole derivatives showed that modifications at the 4-position significantly increased anti-inflammatory activity. One compound exhibited an IC50 value of 5.38 µM against Pin1, a target implicated in cancer progression . This suggests that our compound could be optimized for similar or enhanced efficacy.

Case Study 2: Antimicrobial Testing

In vitro testing of thiazole derivatives against Plasmodium falciparum indicated that specific structural modifications led to compounds with high antimalarial potency and low cytotoxicity . This highlights the potential for our compound to be developed into an effective antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 4-(4-chlorophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole, and how is purity ensured?

  • Methodological Answer : The synthesis typically involves a multi-step protocol starting with condensation of substituted pyrazole precursors with thiazole intermediates. For example, heterocyclic cores are assembled via nucleophilic substitution or cyclization reactions under catalytic conditions (e.g., PEG-400 with Bleaching Earth Clay at 70–80°C). Purification involves recrystallization in aqueous acetic acid and TLC monitoring to ensure intermediates are free of byproducts . Final products are characterized via melting point analysis and spectroscopic methods.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are functional groups identified?

  • Methodological Answer :

  • IR Spectroscopy : Identifies C–F (1050–1250 cm⁻¹), C–S (600–700 cm⁻¹), and aromatic C–H stretching (3000–3100 cm⁻¹) .
  • ¹H/¹³C NMR : Pyrazole protons appear as singlets (δ 6.5–7.5 ppm), while thiazole methyl groups resonate as triplets (δ 2.1–2.5 ppm). Trifluoromethyl groups are confirmed via ¹⁹F NMR (δ -60 to -70 ppm) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what challenges arise from substituent effects?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is employed. Challenges include:

  • Heavy Atoms : Chlorine and fluorine substituents increase electron density, complicating phase determination. Anomalous dispersion corrections are applied .
  • Twinning : Trifluoromethyl groups may induce pseudo-symmetry, requiring twin refinement (e.g., using HKLF 5 in SHELXL) .
  • Data Quality : High-resolution data (e.g., <1.0 Å) and low R-factors (<0.05) are critical for accurate bond-length analysis (e.g., C–S: ~1.68 Å) .

Q. What computational methods predict the electronic properties of this compound, and how do substituents influence reactivity?

  • Methodological Answer :

  • Wavefunction Analysis : Multiwfn calculates electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions. The trifluoromethyl group withdraws electron density, increasing thiazole ring electrophilicity .
  • DFT Studies : B3LYP/6-31G* optimizes geometry and computes HOMO-LUMO gaps. The 4-chlorophenyl group lowers LUMO energy (~-1.5 eV), enhancing charge-transfer interactions .

Q. How do structural modifications (e.g., pyrazole substituents) impact biological activity, and what SAR insights apply to drug design?

  • Methodological Answer :

  • COX-2 Inhibition : Analogous 1,5-diarylpyrazoles (e.g., celecoxib derivatives) show that electron-withdrawing groups (e.g., CF₃) enhance selectivity for COX-2 over COX-1. Replacements at the 4-chlorophenyl position with bulkier groups (e.g., bromine) may reduce metabolic clearance .
  • Kinetic Solubility : LogP calculations (e.g., ~3.5 for this compound) guide modifications (e.g., methoxy groups) to improve aqueous solubility without sacrificing membrane permeability .

Data Contradiction Analysis

Q. How can conflicting NMR data for pyrazole-thiazole hybrids be resolved?

  • Methodological Answer :

  • Variable Temperature NMR : Distinguishes dynamic effects (e.g., rotational barriers in trifluoromethyl groups) .
  • 2D NMR (HSQC/HMBC) : Correlates proton-carbon couplings to confirm regiochemistry (e.g., pyrazole C3 vs. C5 substitution) .
  • Crystallographic Validation : SCXRD data (e.g., dihedral angles between aryl rings) cross-validate spectroscopic assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.